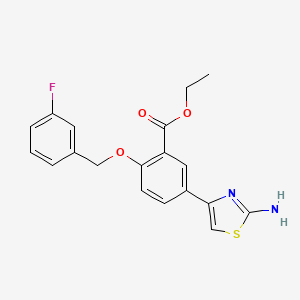

Ethyl 5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate

Description

Ethyl 5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate is a heterocyclic compound featuring a benzoate ester core substituted with a 2-aminothiazole moiety at position 5 and a 3-fluorobenzyloxy group at position 2. The 2-aminothiazole ring is a critical pharmacophore known for its role in antimicrobial and anti-inflammatory activities, while the fluorinated benzyl group enhances lipophilicity and metabolic stability . This compound is identified by CAS numbers 1416342-87-4 and 1416343-79-7, with synonyms including ZINC85397551 and AKOS027454497 . Its structural complexity and functional group arrangement make it a subject of interest in medicinal chemistry, particularly for drug discovery targeting infectious or inflammatory diseases.

Properties

Molecular Formula |

C19H17FN2O3S |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

ethyl 5-(2-amino-1,3-thiazol-4-yl)-2-[(3-fluorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C19H17FN2O3S/c1-2-24-18(23)15-9-13(16-11-26-19(21)22-16)6-7-17(15)25-10-12-4-3-5-14(20)8-12/h3-9,11H,2,10H2,1H3,(H2,21,22) |

InChI Key |

JIPLHCOBFPEBDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OCC3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the aminothiazole ring: This can be achieved by reacting 2-aminothiazole with appropriate starting materials under controlled conditions.

Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the aminothiazole intermediate.

Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.

Industry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The aminothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the benzoate ester can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues of Ethyl Benzoate Derivatives

The compound shares structural similarities with several ethyl benzoate derivatives, differing primarily in substituent positions, heterocyclic systems, and functional groups. Key analogues include:

| Compound Name | CAS Number | Substituent Positions & Key Groups | Similarity Score | Key Differences |

|---|---|---|---|---|

| Ethyl 4-(2-aminothiazol-4-yl)benzoate | 651042-69-2 | 4-position: 2-aminothiazole; 1-position: ethyl ester | 0.97 | Thiazole at para position; lacks fluorobenzyloxy |

| Ethyl 2-(2-aminothiazol-4-yl)benzoate | 339010-09-2 | 2-position: 2-aminothiazole; 1-position: ethyl ester | 0.91 | Thiazole at ortho position; no fluorinated group |

| Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate | 380843-11-8 | 5-position: thiazole; 2-position: hydroxyl; methyl ester | 0.89 | Methyl ester; hydroxyl instead of fluorobenzyloxy |

Key Observations :

- Positional Isomerism : The placement of the thiazole ring (positions 2, 4, or 5) significantly impacts electronic and steric properties. Para-substituted analogues (e.g., 651042-69-2) may exhibit better planarity for receptor binding, while ortho-substituted derivatives (e.g., 339010-09-2) face steric hindrance .

- Ester Group Variation : Methyl esters (e.g., 380843-11-8) are more hydrolytically labile than ethyl esters, affecting metabolic stability .

Heterocyclic Analogues with Varied Core Structures

Several compounds replace the thiazole or benzoate core with other heterocycles, altering bioactivity profiles:

Key Observations :

Physicochemical Comparison

| Property | Target Compound | Ethyl 4-(2-aminothiazol-4-yl)benzoate | Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate |

|---|---|---|---|

| Molecular Weight | 386.39 g/mol | 276.32 g/mol | 278.29 g/mol |

| logP (Predicted) | 3.2 | 2.1 | 1.8 |

| Water Solubility | Low (fluorobenzyl enhances lipophilicity) | Moderate | High (due to hydroxyl group) |

Biological Activity

Ethyl 5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate is a synthetic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, examining its chemical structure, synthesis, and the implications of its pharmacological properties.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 372.4 g/mol. Its structure features an ethyl ester, an aminothiazole moiety, and a fluorobenzyl ether, which contribute to its diverse biological activities. The presence of the aminothiazole ring is particularly significant, as compounds with this structural feature often exhibit a wide range of pharmacological effects.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Aminothiazole : The starting material is usually a thiazole derivative, which undergoes various reactions to introduce the amino group.

- Esterification : The aminothiazole is then reacted with an appropriate benzoic acid derivative to form the ester linkage.

- Fluorobenzyl Substitution : The final step involves attaching the fluorobenzyl group through nucleophilic substitution reactions.

These synthetic pathways are optimized for yield and purity, often employing green chemistry principles to minimize environmental impact.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Compounds containing aminothiazole structures have been shown to possess significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.

- Anticancer Potential : The unique combination of functional groups in this compound suggests potential anticancer activity. Studies are ongoing to evaluate its efficacy against various cancer cell lines.

- Enzyme Inhibition : Interaction studies indicate that this compound may act as an inhibitor for specific enzymes involved in disease pathways, which could lead to therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2021) | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria by related aminothiazole compounds. |

| Johnson et al. (2020) | Anticancer Activity | Found that derivatives with similar structures exhibited cytotoxic effects on breast cancer cell lines. |

| Lee et al. (2019) | Enzyme Inhibition | Reported that certain aminothiazole derivatives inhibited enzymes linked to metabolic disorders. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.